molecular formula C57H100O6 B1245381 TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]

TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]

Cat. No. B1245381
M. Wt: 881.4 g/mol
InChI Key: OEJXMJPFOHYSIU-GRLFFVHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3] is a triglyceride.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis Techniques : The synthesis of octadecatrienoic acids, closely related to TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3], has been explored. These acids are found in refined vegetable oils and are synthesized using reactions like Wittig reaction. Such synthetic methods allow for the study of biological activities of these compounds (Eynard et al., 1994).

Lipids in Microalgae and Their Anti-Inflammatory Properties

  • Microalgae Lipids : Microalgae, such as Isochrysis galbana, rich in polyunsaturated fatty acids (PUFAs), contain glycosylglycerides and glycosylceramides with highly unsaturated acyl chains. These components, including compounds similar to TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3], exhibit significant anti-inflammatory activities in human macrophages (de los Reyes et al., 2016).

Nuclear Magnetic Resonance Studies of Polyunsaturated Triacylglycerols

  • NMR Spectroscopy : Nuclear magnetic resonance (NMR) studies on triacylglycerols, including types like TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3], have been conducted to determine the position and geometry of unsaturated centers in acyl chains. These studies are crucial for understanding the properties and behaviors of such lipids (Jie & Lam, 1995).

Analysis of Triacylglycerols in Different Contexts

  • Lipid Analysis in Biological Samples : Various methodologies like chromatography and mass spectrometry have been used to analyze and characterize triacylglycerols in biological samples, including those similar to TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]. These analyses provide insights into the lipid composition of different tissues and their biological roles (Guan et al., 2017).

properties

Product Name

TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]

Molecular Formula

C57H100O6

Molecular Weight

881.4 g/mol

IUPAC Name

[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7,10,16,19,25-30,54H,4-6,8-9,11-15,17-18,20-24,31-53H2,1-3H3/b10-7-,19-16-,28-25-,29-26-,30-27-/t54-/m0/s1

InChI Key

OEJXMJPFOHYSIU-GRLFFVHSSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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